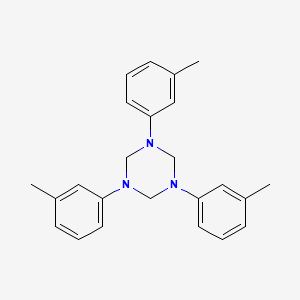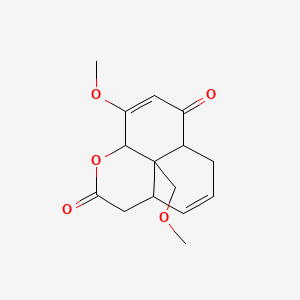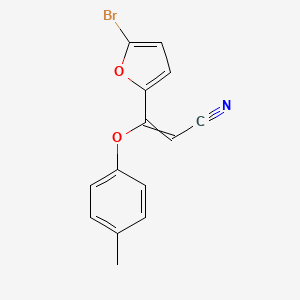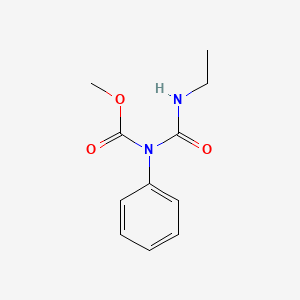
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methoxyphenyl group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts acylation conditions can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-2-(thiophen-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-(4-Hydroxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
5-(4-Methoxyphenyl)-2-(furan-2-yl)-1,3-oxazole: Substitutes the thiophene ring with a furan ring, which may influence its electronic properties and reactivity.
Uniqueness
5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole is unique due to the presence of both the methoxyphenyl and thiophene groups, which can impart distinct electronic and steric properties. These features may enhance its utility in specific applications, such as in the design of novel pharmaceuticals or advanced materials.
Propriétés
Numéro CAS |
110380-33-1 |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H11NO2S/c1-16-11-6-4-10(5-7-11)12-9-15-14(17-12)13-3-2-8-18-13/h2-9H,1H3 |
Clé InChI |
HJTBABUGFCYYOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)

![2-[(E)-(4-Nitrophenyl)diazenyl]-3H-pyrrole](/img/structure/B14333158.png)



![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)




![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
